5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
InChI Key |
FODUDPNNROPGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[b]thiophene Intermediate
The 5-methylbenzo[b]thiophene subunit is typically synthesized via cyclization reactions. A common route involves the condensation of o-methylthioaniline derivatives with α,β-unsaturated carbonyl compounds. For example, 5-methylbenzo[b]thiophene-2-carbaldehyde can be prepared by treating 2-bromo-5-methylthiophenol with propargyl aldehyde in the presence of a palladium catalyst. Alternative methods employ Friedel-Crafts acylation to introduce the methyl group at the 5-position, followed by thiophene ring closure using elemental sulfur or Lawesson’s reagent.
Key Reaction:
Synthesis of the Pyrrole-2-carboxylic Acid Derivative
The pyrrole ring with a carboxylic acid group at the 2-position is often constructed via the Knorr pyrrole synthesis , which involves the condensation of a β-ketoester with ammonia or a primary amine. For instance, ethyl 3,5-diketohexanoate reacts with ammonium acetate under acidic conditions to yield ethyl pyrrole-2-carboxylate, which is subsequently hydrolyzed to the free acid using NaOH. Oxidation of 5-methylpyrrole-2-carbaldehyde using KMnO₄ in acidic methanol has also been reported as a viable pathway to the carboxylic acid.
Key Reaction:
Coupling Strategies for Final Assembly
The coupling of the benzo[b]thiophene and pyrrole subunits is achieved through cross-coupling reactions or direct cyclization . A palladium-catalyzed Suzuki-Miyaura coupling between 5-methylbenzo[b]thiophene-2-boronic acid and a halogenated pyrrole-2-carboxylic acid derivative (e.g., 5-bromo-1H-pyrrole-2-carboxylic acid) has shown moderate yields (45–60%). Alternatively, Stille coupling using organotin reagents and Pd(PPh₃)₄ as a catalyst offers improved regioselectivity but requires stringent anhydrous conditions.
Key Reactions and Mechanisms
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The presence of electron-withdrawing groups on the pyrrole ring (e.g., carboxylic acid) enhances reactivity by stabilizing the transition state.
Oxidation and Functional Group Interconversion
The oxidation of aldehyde intermediates to carboxylic acids is critical. KMnO₄-mediated oxidation in acidic methanol achieves near-quantitative conversion but requires careful pH control to prevent over-oxidation. Recent advances employ catalytic TEMPO/NaClO systems for milder conditions, reducing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd(PPh₃)₄ vs. PdCl₂(dppf) : The latter provides higher turnover numbers (TON > 1,000) in Stille couplings due to superior stability.
-
Ligand Design : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in coupling reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 55–60 | Scalable, air-stable reagents | Requires pre-functionalized subunits |
| Stille Coupling | 65–70 | High regioselectivity | Toxicity of organotin reagents |
| Direct Cyclization | 30–40 | Atom economy | Limited substrate scope |
Challenges and Limitations
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrrole and benzothiophene rings exhibit distinct reactivity in EAS due to their electronic environments:
| Reaction Type | Site of Reaction | Common Reagents/Conditions | Outcome |
|---|---|---|---|
| Nitration | Pyrrole C3/C4 positions | HNO₃/H₂SO₄ (0–5°C, 2–4 hours) | Nitro derivatives (para to carboxylic acid) |
| Sulfonation | Benzothiophene C3/C4 | H₂SO₄/SO₃ (room temperature, 6–8 hours) | Sulfonic acid derivatives |
| Halogenation | Pyrrole C3 | Cl₂/FeCl₃ (40–60°C, 1–2 hours) | Chlorinated analogs |
Key Notes :
-
The methyl group on benzothiophene acts as an electron-donating group, directing substitution to the more reactive pyrrole ring.
-
Carboxylic acid deprotonation under basic conditions alters regioselectivity by activating specific positions.
Nucleophilic Substitution
The carboxylic acid group enables direct functionalization through nucleophilic acyl substitution:
Example Reaction :
This pathway is critical for synthesizing bioactive derivatives, such as antimicrobial agents.
Cycloaddition Reactions
The pyrrole ring participates in [4+2] cycloadditions under specific conditions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Heat (120°C, 8 hours) | Diels-Alder adducts |
| Tetracyanoethylene | Microwave, 100°C, 1 hour | Fused bicyclic systems |
Mechanistic Insight :
-
Electron-withdrawing carboxylic acid group enhances diene reactivity.
-
Steric hindrance from the benzothiophene moiety may limit regioselectivity.
Oxidation and Reduction
Controlled redox reactions modify the core structure:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation (pyrrole ring) | H₂O₂/Fe²⁺, pH 7 | Pyrrolidone formation |
| Reduction (carboxylic acid) | LiAlH₄, THF, 0°C | Alcohol derivative |
Stability Note :
The methyl group stabilizes the benzothiophene ring against harsh oxidative conditions.
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura and Sonogashira reactions enable functionalization of the benzothiophene ring:
| Reaction Type | Catalyst/Base | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–70% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 45–60% |
Applications :
Decarboxylation
Thermal or photolytic decarboxylation removes the carboxylic acid group:
| Conditions | Temperature/Time | Product |
|---|---|---|
| Pyrolysis | 200–250°C, 2 hours | 2-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole |
| UV light (λ = 254 nm) | RT, 24 hours | Same as above |
Limitation :
Decarboxylation diminishes water solubility, impacting pharmacological utility.
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in solution:
| pH Range | Dominant Form | Implications |
|---|---|---|
| Acidic (pH < 3) | Keto form | Enhanced electrophilicity at carbonyl |
| Neutral (pH 5–7) | Equilibrium | Balanced reactivity for substitutions |
| Basic (pH > 9) | Enolate form | Facilitates nucleophilic additions |
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, compounds with similar structures have shown effectiveness in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The DPPH radical scavenging method has been employed to evaluate these activities, revealing that certain derivatives possess antioxidant activity exceeding that of ascorbic acid .
Antimicrobial Properties
The compound has potential applications in developing new antimicrobial agents. Studies have shown that pyrrole derivatives can inhibit the growth of various bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanisms often involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Materials Science Applications
Organic Electronics
The unique electronic properties of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid make it a candidate for applications in organic electronics. Its ability to form conductive films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of sulfur in its structure enhances charge transport properties, making it suitable for these applications .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are desirable traits for various industrial applications .
Environmental Applications
Photocatalysis
The compound's ability to absorb light and facilitate chemical reactions under irradiation positions it well for photocatalytic applications. It can be used to degrade environmental pollutants, such as dyes and pesticides, through advanced oxidation processes. This application is particularly relevant in wastewater treatment technologies .
Case Study 1: Antioxidant Evaluation
A study synthesized several pyrrole derivatives and evaluated their antioxidant capacities using the DPPH assay. Among these derivatives, one compound exhibited an IC50 value significantly lower than ascorbic acid, indicating its potential as a natural antioxidant agent in food preservation and health supplements .
Case Study 2: Antimicrobial Screening
A series of pyrrole-based compounds were tested against various bacterial strains. Results indicated that certain modifications to the molecular structure enhanced antimicrobial activity, suggesting pathways for developing new antibiotics from this class of compounds .
Mechanism of Action
The mechanism of action of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[b]thiophene Ring
The benzo[b]thiophene ring’s substituents significantly influence electronic properties, solubility, and bioactivity. Key analogs include:
Key Observations :
- Electronic Effects : The methyl group (-CH₃) in the target compound is electron-donating, enhancing aromatic stability compared to the electron-withdrawing -OH and -OCH₃ groups in analogs .
- Solubility : The hydroxy derivative’s -OH group improves aqueous solubility, whereas the methyl and methoxy analogs exhibit higher logP values, favoring membrane permeability .
- Synthetic Yields : Methoxy and hydroxy derivatives are synthesized with 95% and 97% purity , respectively, suggesting efficient coupling reactions under optimized conditions .
Core Heterocycle Modifications
Thieno[3,2-b]pyrrole vs. Benzo[b]thiophene-pyrrole
- 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 332099-14-6) replaces the benzo[b]thiophene with a thieno-pyrrole system. Molecular Weight: 181.21 vs. 207.25 (target). Solubility: Higher logS (-2.21 vs. -3.12 for target) due to smaller hydrophobic surface area .
Pyrrole-Phenyl vs. Pyrrole-Benzothiophene
- 5-Phenyl-1H-pyrrole-2-carboxylic acid (CAS: 6636-06-2) lacks the sulfur-containing benzo[b]thiophene.
Research Findings and Implications
- Synthetic Accessibility : Boronic acid intermediates (e.g., 5-methylbenzo[b]thiophene-2-boronic acid) enable modular synthesis of analogs via cross-coupling .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (-CH₃) improve metabolic stability but reduce solubility.
- Polar substituents (-OH) enhance solubility at the cost of cell permeability.
- Computational Predictions : DFT studies (e.g., using B3LYP functionals ) could model electronic distributions to guide further optimization.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Property | Target Compound | 5-Hydroxy Analog | 5-Methoxy Analog | Thieno-pyrrole Analog |
|---|---|---|---|---|
| logP | 2.85 | 1.92 | 2.45 | 1.78 |
| logS (ESOL) | -3.12 | -2.67 | -2.89 | -2.21 |
| TPSA (Ų) | 70.5 | 97.5 | 76.7 | 65.2 |
| H-Bond Donors | 2 | 3 | 2 | 1 |
Data derived from computational models and experimental analyses
Biological Activity
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound notable for its unique structural features, including a pyrrole ring and a carboxylic acid group. Its molecular formula is with a molar mass of approximately 273.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in various studies.
Chemical Structure and Properties
The compound's structure plays a critical role in its biological activity. The presence of the methyl group on the benzo[b]thiophene moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 273.31 g/mol |
| CAS Number | 1889850-01-4 |
| Hazard Statements | H302, H315, H319, H335 |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.
- Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
- Keap1-Nrf2 Pathway Modulation : The compound may influence oxidative stress responses via the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense mechanisms against oxidative damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. For instance, the methyl substitution on the benzo[b]thiophene enhances its interaction with target proteins.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Lacks methyl substitution | Antimicrobial, anticancer | Simpler structure |
| 5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Contains trifluoromethyl group | Enhanced biological activity | Increased lipophilicity |
| 5-(Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Contains methoxy group | Varies by substitution | Potential for different reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
- Anticancer Activity : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Oxidative Stress Modulation : Research has shown that derivatives of this compound can inhibit the Keap1-Nrf2 interaction, leading to enhanced antioxidant responses in cellular models .
- Antimicrobial Effects : In vitro studies have revealed that related pyrrole derivatives show promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and how are the products characterized?
- Methodological Answer : A typical synthesis involves Suzuki-Miyaura cross-coupling to attach the benzo[b]thiophene moiety to the pyrrole core, followed by carboxylation. For example, a Boc-protected pyrroleboronic acid can undergo coupling with a halogenated benzo[b]thiophene derivative, followed by deprotection and oxidation. Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. Melting point analysis and IR spectroscopy may also supplement structural confirmation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons on benzo[b]thiophene vs. pyrrole) and carbon hybridization.
- HRMS (ES+) : Validates molecular formula with precision (e.g., calculated vs. observed m/z for [M+H]⁺).
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations. Cross-referencing with synthetic intermediates (e.g., Boc-protected precursors) ensures stepwise accuracy .
Q. What are the key considerations in designing a synthetic pathway for introducing substituents on the benzo[b]thiophene moiety?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., methyl at position 5 of benzo[b]thiophene) to control coupling sites.
- Protection-Deprotection : Carboxylic acid groups may require protection (e.g., esterification) during halogenation or coupling steps.
- Compatibility : Ensure reaction conditions (e.g., palladium catalysts for Suzuki coupling) do not degrade sensitive functional groups .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model frontier molecular orbitals (HOMO/LUMO), predicting reactivity sites. For example, the electron-withdrawing carboxylic acid group may lower the LUMO energy, enhancing electrophilic aromatic substitution feasibility. Solvent effects and vibrational frequencies (IR) can also be simulated to match experimental data .
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency.
- Temperature Control : Higher temperatures may accelerate coupling but risk decomposition; microwave-assisted synthesis could improve kinetics.
- Purification : Use column chromatography with gradient elution to isolate intermediates. Reported yields of ~40% for similar pathways suggest iterative optimization of Boc-deprotection and carboxylation steps .
Q. What strategies are used to resolve contradictory data in the synthesis and characterization of similar heterocyclic compounds?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., HRMS with 2D NMR like COSY/HSQC) to resolve ambiguous signals.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
- Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to identify variables affecting yields or byproducts .
Q. How does the introduction of a methyl group on the benzo[b]thiophene ring affect the compound’s reactivity and intermolecular interactions?
- Methodological Answer : The methyl group at position 5 of benzo[b]thiophene introduces steric hindrance, potentially directing electrophilic attacks to less hindered positions. Computational studies (DFT) can quantify steric maps and electrostatic potential surfaces. Experimentally, X-ray crystallography (if available) or NOESY NMR can reveal packing interactions, such as π-π stacking between aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
